2-(2,5-Dimethoxyphenyl)oxirane: Chemical Structure, Properties, and Synthetic Applications
2-(2,5-Dimethoxyphenyl)oxirane: Chemical Structure, Properties, and Synthetic Applications
Executive Summary
In the realm of complex molecule synthesis, electron-rich styrene oxide derivatives serve as indispensable electrophilic hubs. 2-(2,5-Dimethoxyphenyl)oxirane is a highly versatile, privileged building block characterized by a highly strained epoxide ring fused to a pi-donating 2,5-dimethoxyphenyl scaffold. This unique electronic topology makes it a critical intermediate in the total synthesis of polycyclic natural products, such as anthracyclinones[1], and in the development of structure-activity relationships (SAR) for dopaminergic receptor agonists[2].
As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals and synthetic chemists with a deep mechanistic understanding of its properties, field-proven synthetic protocols, and regioselective ring-opening dynamics.
Physicochemical Identity and Structural Dynamics
The reactivity of 2-(2,5-dimethoxyphenyl)oxirane is governed by the juxtaposition of the ~27 kcal/mol ring strain of the oxirane and the strong electron-donating resonance (+R) of the methoxy groups. The ortho-methoxy group, in particular, provides localized steric shielding while simultaneously acting as a potential coordination site for Lewis acids during catalytic ring-opening events.
Table 1: Physicochemical and Structural Parameters
| Parameter | Value | Reference |
| Chemical Name | 2-(2,5-Dimethoxyphenyl)oxirane | [3] |
| CAS Registry Number | 83436-65-1 | [3] |
| Molecular Formula | C10H12O3 | [3] |
| Molecular Weight | 180.203 g/mol | [4] |
| PubChem CID | 15933371 | [3] |
| SMILES String | COC1=CC(=C(OC)C=C1)C2CO2 | [4] |
| InChIKey | LIDCSATVCNIHNS-UHFFFAOYAI | [4] |
| Appearance | Colorless to pale yellow oil | General Lit. |
Synthetic Methodology: The Corey-Chaykovsky Epoxidation
The most robust and scalable method for synthesizing 2-(2,5-dimethoxyphenyl)oxirane is the Corey-Chaykovsky epoxidation of 2,5-dimethoxybenzaldehyde[5]. This transformation relies on the generation of a reactive sulfur ylide that acts as a nucleophilic methylene transfer agent.
Figure 1: Corey-Chaykovsky synthesis workflow for 2-(2,5-dimethoxyphenyl)oxirane.
Step-by-Step Experimental Protocol
Step 1: Ylide Preparation
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Action: In a flame-dried, argon-purged round-bottom flask, suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF). Slowly add 1.2 equivalents of Trimethylsulfonium Iodide at 0 °C, then warm to room temperature and stir for 30 minutes[5].
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Causality (Expertise): Trimethylsulfonium iodide is specifically selected over its sulfoxonium counterpart. The resulting dimethylsulfonium methylide is highly reactive and less sterically demanding, which is critical when attacking the electron-rich, somewhat deactivated carbonyl of 2,5-dimethoxybenzaldehyde. The argon atmosphere is non-negotiable; the ylide is extremely hygroscopic and will readily quench in the presence of atmospheric moisture.
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Self-Validation (Trustworthiness): The successful generation of the ylide is visually confirmed by the steady evolution of hydrogen gas. Once bubbling ceases and the suspension transitions to a cloudy, homogenous mixture, the ylide is active and ready for substrate addition.
Step 2: Substrate Addition and Epoxidation
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Action: Dissolve 1.0 equivalent of 2,5-dimethoxybenzaldehyde in a minimal volume of anhydrous THF. Add this solution dropwise to the ylide mixture over 30 minutes. Heat the reaction to ~55 °C and maintain for 1 hour[5].
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Causality (Expertise): The electron-donating methoxy groups increase the electron density at the carbonyl carbon via resonance, lowering its electrophilicity. Heating to 55 °C provides the necessary kinetic energy to overcome the activation barrier for the initial nucleophilic attack, driving the formation of the betaine intermediate.
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Self-Validation (Trustworthiness): Track reaction progress via Thin Layer Chromatography (TLC) using a 3:1 petroleum ether/ethyl acetate eluent. The starting aldehyde will appear as a highly UV-active spot with a lower
, while the product epoxide will elute with a higher due to the loss of the highly polar carbonyl dipole.
Step 3: Workup and Isolation
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Action: Cool the reaction to 0 °C and carefully quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Causality (Expertise): The water quench safely destroys unreacted NaH. Extracting with EtOAc ensures high recovery of the lipophilic epoxide, while the brine wash removes the water-soluble dimethyl sulfide byproduct and residual sulfonium salts.
Regioselective Reactivity and Ring-Opening Dynamics
The utility of 2-(2,5-dimethoxyphenyl)oxirane lies in its predictable, condition-dependent regioselectivity during ring-opening reactions.
Figure 2: Regioselective ring-opening logic of 2-(2,5-dimethoxyphenyl)oxirane.
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Under Acidic Conditions (Electronic Control): When treated with Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids, the epoxide oxygen is protonated/coordinated. Because the 2,5-dimethoxyaryl group can exceptionally stabilize a partial positive charge, the C-O bond at the benzylic position elongates. Nucleophiles will attack the more substituted benzylic carbon (C1) via an
-like mechanism. -
Under Basic Conditions (Steric Control): In the presence of strong nucleophiles (e.g., amines, alkoxides) without acid catalysis, the reaction proceeds via a standard
mechanism. The nucleophile attacks the less sterically hindered terminal carbon (C2) , yielding a secondary alcohol.
Applications in Advanced Molecular Synthesis
Anthracyclinone Precursors:
The 2,5-dimethoxyaryl motif is a classic masked quinone. Coburn, Anderson, and Swenton demonstrated the profound utility of related oxygenated building blocks in the synthesis of AB-ring segments for anthracyclinones (potent anticancer agents)[1]. The oxirane can be opened and subsequently cyclized to form the tetralone core of compounds like
Dopaminergic Agonists: The 2,5-dimethoxy substitution pattern is heavily utilized to probe dopamine (DA-2) receptor affinities. In the synthesis of 2,5-dimethoxy congeners of 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine), the oxirane acts as an electrophilic hub to construct the necessary heterocyclic architectures via regioselective ring-opening with primary amines[2].
Analytical Characterization & EHS Guidelines
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NMR Analytics: Successful synthesis is validated by
H NMR. The crude spectrum must lack the characteristic aldehyde proton singlet (~10.4 ppm). Instead, look for the diagnostic oxirane ring protons: a multiplet around 3.8–4.2 ppm for the benzylic proton, and two distinct doublets of doublets around 2.7–3.2 ppm for the terminal CH₂ protons. -
EHS Protocol: As an epoxide, 2-(2,5-dimethoxyphenyl)oxirane is a potential alkylating agent. All handling must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat). Waste containing unquenched ylide or epoxide must be segregated and treated as hazardous organic waste.
References
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American Elements. "2-(2,5-dimethoxyphenyl)oxirane | CAS 83436-65-1". Source: americanelements.com. URL: [Link]
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ChemSynthesis Chemical Database. "2-(2,5-dimethoxyphenyl)oxirane - Synthesis and physical properties". Source: chemsynthesis.com. URL: [Link]
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Coburn, C. E., Anderson, D. K., & Swenton, J. S. "Convenient AB-ring segments for anthracyclinone synthesis via bishydroxylation of 2-ethyl-5,8-dimethoxy-7-bromo-1-tetralone". Source: J. Org. Chem. 1983, 48(9), 1455-1461. URL: [Link]
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Maier, M. E. "Studies towards the Total Synthesis of Lingzhiol". Source: Universität Tübingen (2025). URL: [Link]
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Sonesson, C., et al. "2,5-Dimethoxy congeners of (+)-and (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine". Source: J. Med. Chem. 1993, 36(16), 2416-9. URL: [Link]
